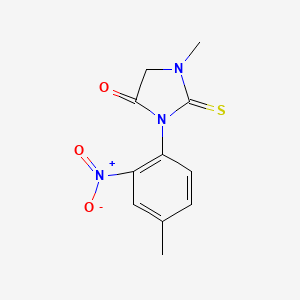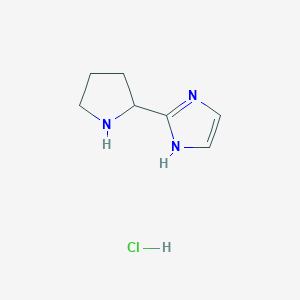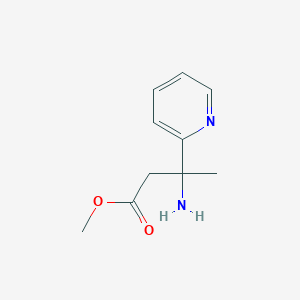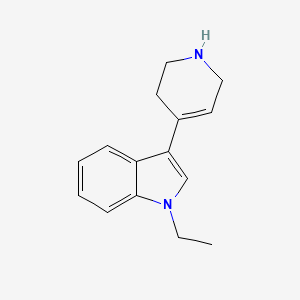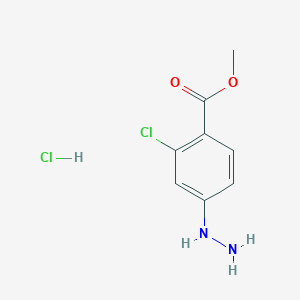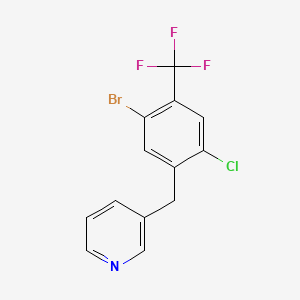
2-(6-chloro-1-methyl-1H-indol-3-yl)ethan-1-amine hydrochloride
Overview
Description
Indole derivatives are a significant class of heterocyclic compounds. They are prevalent in many natural products and drugs . Indoles play a crucial role in cell biology and have various biologically vital properties .
Synthesis Analysis
Indole derivatives can be synthesized through various methods. One of the common methods is multicomponent reactions (MCRs), which offer access to complex molecules . MCRs are generally high-yielding, operationally friendly, time- and cost-effective .Chemical Reactions Analysis
Indole derivatives can undergo a variety of chemical reactions. For example, they can participate in multicomponent reactions to form complex molecules .Physical And Chemical Properties Analysis
The physical and chemical properties of indole derivatives can vary greatly depending on the specific compound. For example, some indole derivatives have a molecular formula of C17H14N3O2Cl, a yield of 89%, and a melting point of 211–213°C .Scientific Research Applications
Synthesis of Indole Derivatives
Research has demonstrated the compound's relevance in the synthesis of novel indole derivatives, showcasing its versatility in organic chemistry. For instance, it has been utilized in the synthesis and structural evaluation of substituted indole and gramine derivatives, highlighting its application in creating complex molecular architectures with potential biological activities (Lovel Kukuljan, K. Kranjc, F. Perdih, 2016).
Antimicrobial Activities
Several studies have focused on the synthesis of indole-containing derivatives with the aim of evaluating their antimicrobial properties. For example, the development of indole-containing 1,2,3-triazole, pyrazole, and pyrazolo[1,5-a]pyrimidine derivatives has been investigated for their potential antimicrobial activities against a range of bacteria and yeast, indicating the compound's role in the discovery of new antimicrobial agents (H. Behbehani, H. M. Ibrahim, S. Makhseed, H. Mahmoud, 2011).
Catalytic Activities
The compound has also been explored for its use in catalysis, particularly in the synthesis of rare-earth metal amido complexes. These complexes have shown promising results in catalytic activities, including the hydrophosphonylation of aldehydes and ketones, suggesting its potential in facilitating various chemical transformations (Song Yang et al., 2014).
Material Science Applications
In material science, the compound's derivatives have been studied for their physical properties and potential applications. For example, research into the crystal structures and antioxidant capacities of Schiff base compounds derived from the compound reveals insights into their structural characteristics and potential utility in material science applications (Nadir Ghichi et al., 2018).
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, making indole derivatives valuable for treatment .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various changes . The interaction often involves the compound binding to its target receptor, which can trigger a cascade of biochemical reactions .
Biochemical Pathways
Indole derivatives are known to affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may influence a wide range of biochemical pathways.
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that the compound may have diverse molecular and cellular effects.
Safety and Hazards
Future Directions
Indole derivatives have attracted increasing attention in recent years due to their various biologically vital properties. They are being investigated for the treatment of cancer cells, microbes, and different types of disorders in the human body . The development of novel methods of synthesis and the exploration of their biological activities are areas of ongoing research .
Biochemical Analysis
Biochemical Properties
2-(6-chloro-1-methyl-1H-indol-3-yl)ethan-1-amine hydrochloride plays a crucial role in biochemical reactions by interacting with several enzymes, proteins, and other biomolecules. It has been observed to bind with high affinity to multiple receptors, which can influence various biochemical pathways . For instance, it can interact with enzymes involved in the synthesis and degradation of neurotransmitters, thereby affecting neural signaling. Additionally, this compound has shown potential in modulating the activity of certain kinases, which are essential for cell signaling and regulation .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been found to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism . For example, in cancer cells, this compound can induce apoptosis by activating specific signaling cascades. It also affects the expression of genes involved in cell cycle regulation, leading to cell growth inhibition. Moreover, it can modulate metabolic pathways, resulting in altered cellular energy production and utilization .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as receptors and enzymes, leading to their inhibition or activation . For instance, it can inhibit the activity of certain kinases, thereby blocking downstream signaling pathways that promote cell proliferation. Additionally, it can induce changes in gene expression by interacting with transcription factors, leading to altered cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound can influence its long-term effects on cellular function . Studies have shown that it remains stable under specific conditions, but its activity can diminish over extended periods due to degradation. Long-term exposure to this compound in in vitro and in vivo studies has revealed sustained effects on cellular processes, including prolonged inhibition of cell proliferation and induction of apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it has been found to exert beneficial effects, such as reducing inflammation and inhibiting tumor growth . At higher doses, toxic or adverse effects have been observed, including hepatotoxicity and nephrotoxicity. Threshold effects have also been noted, where the compound’s efficacy plateaus beyond a certain dosage .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate its metabolism, leading to the formation of various metabolites . These metabolic pathways can influence the compound’s bioavailability and activity. For instance, the compound can undergo hydroxylation and conjugation reactions, resulting in metabolites that may have different biological activities .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes, leading to its accumulation in certain tissues. Additionally, it can bind to plasma proteins, which can affect its distribution and bioavailability . The localization of this compound within cells can also influence its activity, as it may preferentially accumulate in specific cellular compartments .
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. This compound can be targeted to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the mitochondria, affecting cellular energy production and apoptosis .
Properties
IUPAC Name |
2-(6-chloro-1-methylindol-3-yl)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2.ClH/c1-14-7-8(4-5-13)10-3-2-9(12)6-11(10)14;/h2-3,6-7H,4-5,13H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZPQOWKQMXRSHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C1C=C(C=C2)Cl)CCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



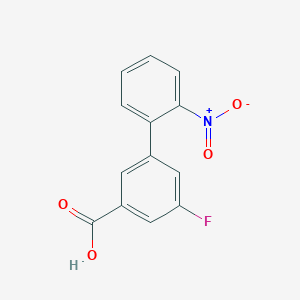
![2,3-Dihydro-1H-pyrido[2,3-b][1,4]oxazine-7-carboxylic acid](/img/structure/B1471053.png)
![tert-butyl 5-(pyridin-2-yl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B1471054.png)

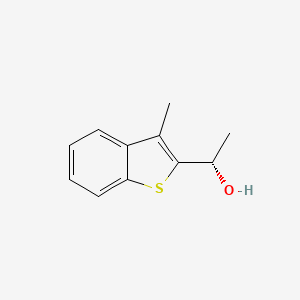

![4-[2-(3-Fluorophenyl)ethyl]piperidine hydrochloride](/img/structure/B1471058.png)
